Cas no 1795089-21-2 (2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione)

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
-
- インチ: 1S/C16H17N3O4S/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-9-18(10-11)24(22,23)12-4-3-7-17-8-12/h1-4,7-8,11,13-14H,5-6,9-10H2
- InChIKey: LRVFBFGNVYMEQA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2C(CC=CC2)C(=O)N1C1CN(S(C2=CC=CN=C2)(=O)=O)C1
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-4391-75mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-50mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-3mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-20mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-2μmol |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-15mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-20μmol |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-5mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-40mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6473-4391-4mg |
2-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
1795089-21-2 | 90%+ | 4mg |
$66.0 | 2023-04-25 |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dioneに関する追加情報
Recent Advances in the Study of 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2)
The compound 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural motif of the tetrahydroisoindole-1,3-dione core, combined with the pyridin-3-ylsulfonylazetidin-3-yl moiety, suggests a high affinity for binding to protein targets such as kinases and proteases. Computational docking studies and in vitro assays have demonstrated promising inhibitory activity against several key enzymes, positioning this compound as a candidate for further preclinical evaluation.
One of the most notable advancements in the study of this compound is its application in targeted cancer therapy. Researchers have identified its ability to selectively inhibit the proliferation of cancer cells by disrupting critical signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione exhibited significant cytotoxicity against a panel of cancer cell lines, including those resistant to conventional chemotherapeutic agents. The compound's mechanism of action appears to involve the modulation of apoptosis-related proteins, making it a potential candidate for combination therapies.
In addition to its anticancer properties, recent investigations have explored the compound's potential in treating neurodegenerative diseases. Preliminary data suggest that it may modulate neuroinflammatory responses by inhibiting microglial activation, a key factor in diseases such as Alzheimer's and Parkinson's. These findings, though still in the early stages, open new avenues for the development of neuroprotective agents based on this chemical scaffold.
The synthesis of 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has also seen improvements, with recent protocols emphasizing higher yields and reduced environmental impact. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been successfully applied to its production, addressing some of the challenges associated with its complex structure. These advancements not only enhance the compound's accessibility for research but also align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a pivotal role in overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 1795089-21-2) represents a versatile and promising scaffold in medicinal chemistry. Its dual potential in oncology and neurology, coupled with advancements in synthetic methodologies, underscores its value as a focus of ongoing research. Future studies will likely explore its broader therapeutic applications and refine its pharmacological profile, paving the way for its eventual clinical use.
1795089-21-2 (2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione) 関連製品
- 138417-35-3(5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)
- 188918-74-3(5-cyclopropyl-2-Pyridinecarbonitrile)
- 1804461-07-1(3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid)
- 1805625-30-2(Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-acetate)
- 70958-86-0(Amosulalol Hydrochloride)
- 2751621-73-3(2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid)
- 2126143-68-6(RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 1804413-26-0(Methyl 2-carboxybenzo[d]oxazole-4-carboxylate)
- 2034325-92-1(N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)




